2-Nitropentane

Vue d'ensemble

Description

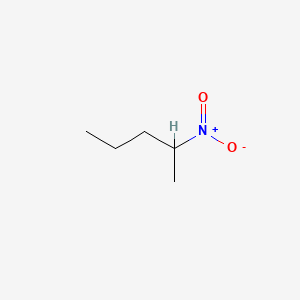

2-Nitropentane is an organic compound with the molecular formula C5H11NO2. It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain. Nitroalkanes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Nitropentane can be synthesized through several methods:

Direct Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.

Displacement Reactions with Nitrite Ions: In this method, an alkyl halide reacts with nitrite ions to form the nitroalkane.

Oxidation of Primary Amines: Primary amines can be oxidized to form nitro compounds.

Industrial Production Methods: Industrial production of this compound typically involves the nitration of pentane in the vapor phase at high temperatures. This method ensures a higher yield and purity of the product .

Analyse Des Réactions Chimiques

2-Nitropentane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitroalkenes or nitroalkanes with higher oxidation states.

Reduction: Reduction of this compound can yield amines or hydroxylamines.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride.

Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed:

Oxidation: Nitroalkenes, higher oxidation state nitroalkanes.

Reduction: Amines, hydroxylamines.

Substitution: Methoxyalkanes, other substituted alkanes.

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis:

2-Nitropentane serves as a crucial reagent in organic synthesis, particularly in the formation of nitroalkenes and other nitro compounds. Its reactivity allows for the synthesis of complex organic molecules, making it valuable in research and industrial applications.

Mechanistic Studies:

Studies have shown that this compound can participate in various chemical reactions, including Nef reactions and nitroaldol reactions. These reactions are significant for developing new synthetic pathways in organic chemistry .

Biological Applications

Mutagenicity Studies:

Research has indicated that this compound may exhibit mutagenic properties. Investigations into its interactions with biological systems have highlighted its potential effects on enzymes involved in nitroalkane metabolism, suggesting implications for genetic stability .

Antimicrobial Activity:

Nitro compounds, including this compound derivatives, have been studied for their antimicrobial properties. Recent findings suggest that such compounds may serve as lead candidates for developing antibiotics against various pathogens, including Streptococcus mutans and Escherichia coli .

Medical Applications

Pharmaceutical Synthesis:

this compound is explored as a precursor in synthesizing pharmaceutical compounds. Its ability to form various derivatives makes it a valuable building block in drug development processes.

Biological Activity:

Case studies have demonstrated that nitro compounds can exhibit a wide range of biological activities, including antineoplastic and antihypertensive effects. The exploration of this compound derivatives may lead to novel therapeutic agents .

Industrial Applications

Solvent Use:

In industrial settings, this compound is utilized as a solvent in the production of inks, paints, varnishes, and adhesives. Its properties enhance the solvency and flow characteristics of formulations, making it essential in manufacturing processes .

Fuel Additive:

The compound is also investigated as a potential fuel additive due to its ability to improve combustion efficiency and reduce emissions when blended with conventional fuels .

Data Tables

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Nitrobenzamide Derivatives | Antineoplastic | |

| Nitropropane | Solvent & Fuel Additive |

Case Studies

Case Study 1: Mutagenicity of Nitro Compounds

A study conducted on various nitroalkanes, including this compound, assessed their mutagenic potential using bacterial assays. Results indicated significant mutagenic activity associated with structural variations among nitro compounds, emphasizing the need for further investigation into their safety profiles.

Case Study 2: Synthesis of Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents from nitroalkanes revealed that derivatives of this compound exhibited promising activity against resistant bacterial strains. This highlights the potential of this compound as a scaffold for developing novel antibiotics.

Mécanisme D'action

2-Nitropentane can be compared with other nitroalkanes, such as:

Nitromethane: A simpler nitroalkane with a single carbon atom.

Nitroethane: A two-carbon nitroalkane with similar reactivity but different physical properties.

1-Nitropentane: An isomer of this compound with the nitro group attached to the first carbon atom.

Uniqueness of this compound:

Comparaison Avec Des Composés Similaires

- Nitromethane

- Nitroethane

- 1-Nitropentane

- 3-Nitropentane

- 2-Methyl-3-nitrobutane

Activité Biologique

2-Nitropentane, a nitroalkane derivative, has garnered attention due to its potential biological activities, particularly in relation to toxicity and carcinogenicity. This article explores the biochemical characteristics, toxicological profiles, and genotoxic effects of this compound, drawing from diverse research findings and case studies.

This compound is an organic compound characterized by the presence of a nitro group (-NO2) attached to a pentane backbone. Its molecular formula is C5H11NO2, and it is known for its volatility and reactivity. The compound's structure influences its biological interactions and toxicological outcomes.

Acute Toxicity

Acute toxicity studies indicate that exposure to this compound can lead to significant health effects. Inhalation studies have shown that high concentrations can result in hepatocellular damage, pulmonary edema, and hemorrhage in animal models. For instance, long-term exposure to concentrations as low as 0.36 g/m³ (100 ppm) has been linked to liver carcinomas in rats .

Genotoxicity

The genotoxic potential of this compound is notable. Research indicates that the compound can induce DNA damage through metabolic activation pathways. Specifically, the anionic form of this compound interacts with genetic material, leading to modifications in DNA bases such as 8-oxoguanine and 8-aminoguanine . These alterations are mediated by sulfotransferase enzymes that convert the nitro compound into reactive intermediates capable of forming adducts with nucleic acids .

Occupational Exposure

Case studies involving workers exposed to this compound have revealed serious health implications. An occupational health survey indicated instances of acute hepatic failure linked to high concentrations of the compound in industrial settings . Additionally, retrospective mortality studies showed no significant increase in overall mortality but did highlight cases of liver damage among workers exposed to elevated levels .

Animal Studies

Animal studies further elucidate the carcinogenic potential of this compound. In one study, rats exposed to the compound via inhalation developed liver tumors after prolonged exposure . The mechanism underlying this carcinogenicity appears to involve oxidative stress and subsequent cellular proliferation within hepatic tissues, suggesting a dual role for the compound in both promoting and initiating tumor formation .

Biochemical Mechanisms

The biochemical mechanisms through which this compound exerts its effects are complex. The enzyme 2-nitropropane dioxygenase has been identified as a key player in metabolizing nitroalkanes like this compound into reactive species that can damage cellular components . The proposed metabolic pathway involves the formation of nitrenium ions, which are highly reactive and capable of modifying nucleic acids.

Summary Table: Biological Effects of this compound

Propriétés

IUPAC Name |

2-nitropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIWPCUDRRYOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963501 | |

| Record name | 2-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4609-89-6 | |

| Record name | Pentane, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004609896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.